molecular formula C11H7BrO2S B6383248 5-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde CAS No. 1261956-94-8

5-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B6383248
CAS No.: 1261956-94-8
M. Wt: 283.14 g/mol
InChI Key: IYNRYTFEKRAPQN-UHFFFAOYSA-N
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Description

5-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Properties

IUPAC Name

5-(3-bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2S/c12-8-3-7(4-9(14)5-8)11-2-1-10(6-13)15-11/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNRYTFEKRAPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC(=CC(=C2)Br)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686387
Record name 5-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-94-8
Record name 5-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde typically involves the bromination of a thiophene derivative followed by formylation. One common method is the bromination of 3-hydroxyphenylthiophene, followed by a Vilsmeier-Haack reaction to introduce the formyl group at the 2-position of the thiophene ring .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale bromination and formylation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

  • 5-Bromo-2,2’-bithiophene
  • 5-Hydroxy-2-thiophenecarboxaldehyde
  • 3-Bromo-5-hydroxybenzaldehyde

Comparison: 5-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of both a bromine atom and a hydroxy group on the phenyl ring, as well as a formyl group on the thiophene ring.

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